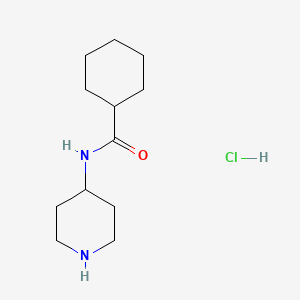
N-(Piperidine-4-yl)cyclohexanecarboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Piperidine-4-yl)cyclohexanecarboxamide hydrochloride: is a chemical compound with the molecular formula C12H23ClN2O. It is a derivative of piperidine, a six-membered heterocyclic amine, and cyclohexanecarboxamide.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Piperidine-4-yl)cyclohexanecarboxamide hydrochloride typically involves the reaction of piperidine with cyclohexanecarboxylic acid or its derivatives. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions: N-(Piperidine-4-yl)cyclohexanecarboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: N-oxides of the compound.
Reduction: Corresponding amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry: N-(Piperidine-4-yl)cyclohexanecarboxamide hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new chemical reactions .
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It can be employed in assays to investigate the binding affinity and activity of piperidine-based compounds .
Medicine: Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(Piperidine-4-yl)cyclohexanecarboxamide hydrochloride involves its interaction with specific molecular targets. Piperidine derivatives are known to bind to various receptors and enzymes in the body, modulating their activity. For example, some piperidine compounds act as inhibitors of enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters and subsequent physiological effects .
Comparison with Similar Compounds
N-(Piperidin-4-yl)benzamide: This compound has a similar structure but with a benzamide group instead of a cyclohexanecarboxamide group.
N-(Piperidin-4-yl)pyridine: This compound features a pyridine ring instead of a cyclohexane ring.
N-(Piperidin-4-yl)acetamide: This compound has an acetamide group instead of a cyclohexanecarboxamide group.
Uniqueness: N-(Piperidine-4-yl)cyclohexanecarboxamide hydrochloride is unique due to its specific combination of a piperidine ring and a cyclohexanecarboxamide group. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-piperidin-4-ylcyclohexanecarboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11;/h10-11,13H,1-9H2,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLSJWDRRZCQLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B1344175.png)
![6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine](/img/structure/B1344176.png)












